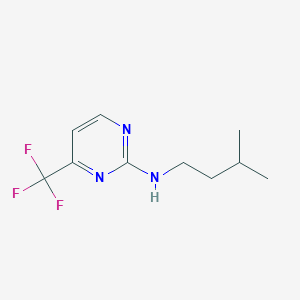

n-Isopentyl-4-(trifluoromethyl)pyrimidin-2-amine

Description

Properties

Molecular Formula |

C10H14F3N3 |

|---|---|

Molecular Weight |

233.23 g/mol |

IUPAC Name |

N-(3-methylbutyl)-4-(trifluoromethyl)pyrimidin-2-amine |

InChI |

InChI=1S/C10H14F3N3/c1-7(2)3-5-14-9-15-6-4-8(16-9)10(11,12)13/h4,6-7H,3,5H2,1-2H3,(H,14,15,16) |

InChI Key |

CJKDFLYPBKKWQO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNC1=NC=CC(=N1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isopentyl-4-(trifluoromethyl)pyrimidin-2-amine typically involves the reaction of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of potassium hydroxide in ethanol at 80°C for 3 hours . This reaction forms the pyrimidine ring with the trifluoromethyl group attached. The isopentyl group is then introduced through further chemical modifications.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis could enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

n-Isopentyl-4-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the pyrimidine ring or the attached groups.

Substitution: The trifluoromethyl and isopentyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyrimidine derivative with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

n-Isopentyl-4-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Isopentyl-4-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For example, it can bind to the active site of enzymes or receptors, altering their activity. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations at the 2-Amine Position

Table 1: Key Analogs with Different 2-Amine Substituents

Notes:

- *Estimated molecular weight based on structural similarity.

- The n-isopentyl group in the target compound provides a balance between lipophilicity and steric bulk compared to smaller (isopropyl) or bulkier (triarylmethane) substituents.

Variations at the Pyrimidine 4-Position

Table 2: Impact of 4-Position Substituents

Key Observations :

- The trifluoromethyl group at the 4-position is a common pharmacophore in kinase inhibitors due to its ability to stabilize π-π interactions in hydrophobic pockets .

- Substitutions like morpholinyl or thiazolyl introduce heteroatoms that enhance hydrogen bonding or metal coordination, broadening target selectivity .

Physicochemical and Pharmacokinetic Considerations

Table 3: Comparative Physicochemical Properties

| Property | This compound | N-Isopropyl Analog | T134 |

|---|---|---|---|

| LogP (Predicted) | ~3.5 | 2.8 | ~5.0 |

| Solubility (µg/mL) | Moderate (lipophilic) | High | Low |

| Metabolic Stability | High (due to -CF₃) | Moderate | Variable |

Implications :

- Bulky substituents (e.g., T134) may reduce bioavailability despite strong target binding .

Biological Activity

n-Isopentyl-4-(trifluoromethyl)pyrimidin-2-amine is an emerging compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the class of pyrimidine derivatives, characterized by the presence of a trifluoromethyl group at the 4-position of the pyrimidine ring. The structural formula can be represented as follows:

This compound's unique trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can be crucial for its biological activity.

Research indicates that compounds with a similar structure often interact with key signaling pathways involved in cell proliferation and survival. Specifically, this compound may inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is frequently deregulated in various cancers. This inhibition can lead to decreased tumor cell growth and enhanced sensitivity to other therapeutic agents .

Antitumor Activity

Several studies have reported on the antitumor potential of pyrimidine derivatives, including those with trifluoromethyl substitutions. For instance, one study demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines, such as HeLa and PC3, with IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 0.49 |

| This compound | PC3 | 0.08 |

| Doxorubicin | PACA2 | 52.1 |

The data suggests that this compound may possess comparable or superior activity against certain cancer types compared to established chemotherapeutics.

Anti-inflammatory Effects

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. For example, compounds with similar structures have shown potent inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation . The IC50 values reported for COX inhibition were as low as 0.04 µM, indicating strong anti-inflammatory potential.

Case Studies

- Antitumor Efficacy : In a study focused on microtubule-targeted agents (MTAs), derivatives similar to this compound were shown to disrupt tubulin networks in HeLa cells, leading to G2/M phase arrest and apoptosis . These findings highlight the compound's potential as a chemotherapeutic agent.

- Inhibition of PI3K Pathway : Research indicates that modifications at the C4 position of pyrimidines significantly affect their binding affinity to PI3K . This suggests that this compound could be optimized further for enhanced therapeutic efficacy against cancers driven by PI3K signaling.

Q & A

Q. What synthetic methodologies are recommended for preparing n-Isopentyl-4-(trifluoromethyl)pyrimidin-2-amine with high regioselectivity?

- Methodological Answer : The synthesis of trifluoromethyl-substituted pyrimidines often employs nucleophilic substitution or fluorination strategies. For example, silver-promoted fluorination using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis[triflate]) in the presence of Ag₂CO₃ (5–10 mol%) at 80–100°C achieves high regioselectivity for fluorination at the 5-position of 2-aminopyrimidines . For introducing the n-isopentyl group, alkylation of the amine moiety under basic conditions (e.g., NaH or K₂CO₃ in DMF) is recommended, with reaction progress monitored via TLC or LC-MS. Optimization of solvent polarity and temperature can mitigate side reactions like over-alkylation.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR (in CDCl₃ or DMSO-d₆) confirm substituent positions and purity. The trifluoromethyl group typically appears as a singlet at ~δ -60 ppm in ¹⁹F NMR .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurement (e.g., ESI-TOF) validates molecular formula (e.g., C₁₀H₁₄F₃N₃ for the target compound) .

- HPLC-PDA/ELSD : Purity >95% is achievable via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Q. How can crystallographic data resolve structural ambiguities in trifluoromethyl-substituted pyrimidines?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL refines bond lengths, angles, and torsional conformations. For example, SHELXL’s robust refinement algorithms can resolve disorder in the trifluoromethyl group or isopentyl chain by applying restraints to thermal parameters . Crystals are typically grown via slow evaporation of a saturated solution in solvents like ethyl acetate or dichloromethane.

Advanced Research Questions

Q. What experimental strategies address discrepancies in biological activity data across different in vitro models?

- Methodological Answer :

- Dose-Response Studies : Perform IC₅₀/EC₅₀ assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) to assess potency variability. Statistical analysis (unpaired t-test, ANOVA) identifies outliers .

- Target Engagement Assays : Use radiolabeled analogs (e.g., ¹⁸F-PET tracers) to quantify receptor binding affinity in vivo, as demonstrated for COX-2 inhibitors like Pyricoxib .

- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to evaluate CYP450-mediated degradation, which may explain activity loss in certain models .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound analogs?

- Methodological Answer :

- Substituent Scanning : Systematically vary the n-isopentyl chain (e.g., branching, length) and trifluoromethyl position. For example, replacing CF₃ with CHF₂ or CH₂F can modulate lipophilicity (logP) and membrane permeability .

- Pharmacophore Modeling : Tools like Schrödinger’s Phase identify critical interactions (e.g., hydrogen bonding at the pyrimidine N1 position) .

- In Silico Docking : Use AutoDock Vina to predict binding poses against targets like HMRGX1 receptors, as seen in pain-modulating pyrimidine derivatives .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

- Methodological Answer :

- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., alkylation), reducing side products .

- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology (RSM) .

- Crystallization Engineering : Use anti-solvent addition (e.g., water in DMF) to improve crystal morphology and purity (>99%) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.